N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
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Description
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C15H14ClN5OS and its molecular weight is 347.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-2-(1H-1,2,4-triazol-1-yl)acetamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds with a1,2,4-triazole and benzimidazole core have been found to interact with a variety of enzymes and receptors .
Mode of Action
Compounds containing a1,2,4-triazole ring have been found to bind to the iron in the heme moiety of CYP-450 . Similarly, compounds with a benzimidazole core have been found to inhibit the growth and replication of fungi through interaction with cytochrome P450 14α-demethylase (CYP51) .
Biochemical Pathways
CYP-450 enzymes can affect a wide range of biochemical pathways, as these enzymes are involved in the metabolism of various substances. Inhibition of CYP51 , on the other hand, disrupts the biosynthesis of ergosterol , a key component of fungal cell membranes .
Result of Action
CYP-450 enzymes can lead to the accumulation of certain substances in the body, potentially leading to toxic effects. Inhibition of CYP51 can lead to the disruption of fungal cell membranes, resulting in the death of the fungi .
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5OS/c1-10-13(6-18-14(22)7-21-9-17-8-19-21)23-15(20-10)11-4-2-3-5-12(11)16/h2-5,8-9H,6-7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMKJTDNDOKCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.